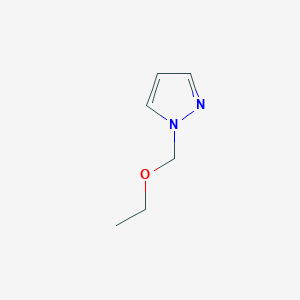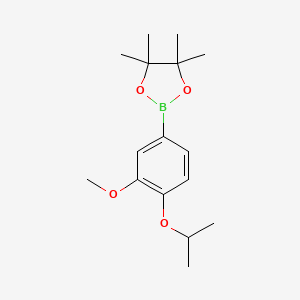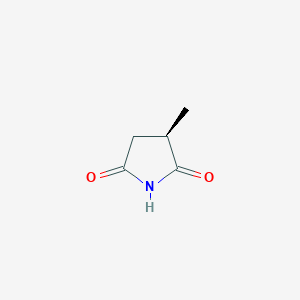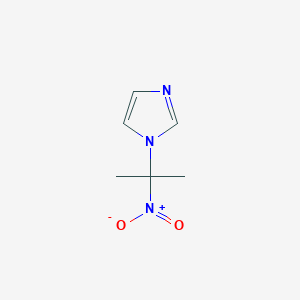
2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate
Overview
Description
2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate, commonly referred to as EPMPBP, is a phenoxybenzoate derivative with a wide range of applications in the fields of chemistry and biology. It is a white crystalline solid with a melting point of 78-79°C and a molecular weight of 306.36 g/mol. EPMPBP is used as an intermediate in the synthesis of various organic compounds and as a reagent in the preparation of other organic compounds. It is also used as a catalyst in a variety of reactions, and as a biological probe for the study of biological systems.
Scientific Research Applications
Environmental Presence and Behavior
Parabens, which share a phenolic structure with 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate, are widely used as preservatives in various products. These compounds have been detected in aquatic environments, indicating their persistence and ubiquity. Despite wastewater treatments that remove them relatively well, parabens are consistently found in effluents and surface waters. Their presence underscores the need for ongoing monitoring and assessment of potential ecological impacts, as well as the exploration of degradation pathways and the formation of halogenated by-products which may pose additional environmental risks (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Methods and Antioxidant Activity
The compound's related family, including various phenolic structures, has been the focus of extensive research concerning their antioxidant properties. Analytical methods for determining antioxidant activity provide a framework for assessing the potential health benefits and environmental effects of such compounds. These methods include various assays that measure the capacity to scavenge free radicals, which is crucial for understanding the environmental and biological implications of phenolic antioxidants (Munteanu & Apetrei, 2021).
Environmental and Health Concerns
The review of novel brominated flame retardants, which are structurally diverse from this compound but relevant due to their environmental persistence and potential health impacts, highlights the importance of understanding the fate and behavior of synthetic organic compounds in various matrices. These compounds' presence in indoor air, dust, consumer goods, and food indicates widespread exposure and underscores the need for comprehensive safety assessments and regulatory considerations (Zuiderveen, Slootweg, & de Boer, 2020).
properties
IUPAC Name |
[2-(4-ethoxyphenyl)-2-methylpropyl] 3-phenoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-4-27-21-15-13-20(14-16-21)25(2,3)18-28-24(26)19-9-8-12-23(17-19)29-22-10-6-5-7-11-22/h5-17H,4,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGQWWFUERYNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151731 | |
| Record name | 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117252-00-3 | |
| Record name | Benzoic acid, 3-phenoxy-, 2-(4-ethoxyphenyl)-2-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117252003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Fluorophenyl)methyl]piperazine-2,6-dione](/img/structure/B3346224.png)




![3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3346262.png)
![8-phenylpyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B3346268.png)






